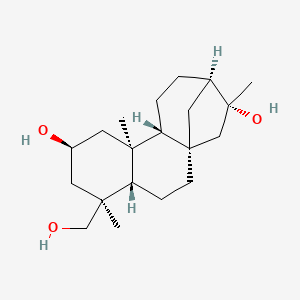

Pterokaurane R

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIMVMNHKVTJLO-JULPPZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

-

Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

-

Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

-

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |

| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

-

Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

-

Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

-

Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

-

Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

-

Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

-

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |

| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

-

Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

-

Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

-

Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol or ethanol is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

-

Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

-

Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

-

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |

| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

-

Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

-

Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

-

Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.

The key enzymatic steps in the putative biosynthesis of this compound are:

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

-

Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

-

Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

| Product | Host Organism | Titer (mg/L) | Reference |

| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |

| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |

| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

-

Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP (substrate)

-

1-5 µg of purified CPS enzyme

-

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

-

Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

-

Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP

-

1-5 µg of purified CPS

-

1-5 µg of purified KS

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

-

Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

-

Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

-

Whole-cell Assay:

-

Yeast cells expressing the P450 of interest are cultured to an appropriate density.

-

The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

-

The culture is incubated for 24-48 hours.

-

-

Microsomal Assay:

-

Microsomes are isolated from the expressing cells by differential centrifugation.

-

A reaction mixture is prepared containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

Microsomal fraction containing the P450 and CPR

-

1 mM NADPH (cofactor)

-

Substrate (e.g., ent-kaurene)

-

-

The reaction is incubated at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Putative biosynthesis pathway of this compound.

Caption: General workflow for in vitro enzyme assays.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.

The key enzymatic steps in the putative biosynthesis of this compound are:

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

-

Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

-

Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

| Product | Host Organism | Titer (mg/L) | Reference |

| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |

| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |

| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

-

Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP (substrate)

-

1-5 µg of purified CPS enzyme

-

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

-

Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

-

Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP

-

1-5 µg of purified CPS

-

1-5 µg of purified KS

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

-

Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

-

Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

-

Whole-cell Assay:

-

Yeast cells expressing the P450 of interest are cultured to an appropriate density.

-

The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

-

The culture is incubated for 24-48 hours.

-

-

Microsomal Assay:

-

Microsomes are isolated from the expressing cells by differential centrifugation.

-

A reaction mixture is prepared containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

Microsomal fraction containing the P450 and CPR

-

1 mM NADPH (cofactor)

-

Substrate (e.g., ent-kaurene)

-

-

The reaction is incubated at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Putative biosynthesis pathway of this compound.

Caption: General workflow for in vitro enzyme assays.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.

The key enzymatic steps in the putative biosynthesis of this compound are:

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

-

Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

-

Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

| Product | Host Organism | Titer (mg/L) | Reference |

| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |

| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |

| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

-

Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP (substrate)

-

1-5 µg of purified CPS enzyme

-

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

-

Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

-

Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP

-

1-5 µg of purified CPS

-

1-5 µg of purified KS

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

-

Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

-

Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

-

Whole-cell Assay:

-

Yeast cells expressing the P450 of interest are cultured to an appropriate density.

-

The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

-

The culture is incubated for 24-48 hours.

-

-

Microsomal Assay:

-

Microsomes are isolated from the expressing cells by differential centrifugation.

-

A reaction mixture is prepared containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

Microsomal fraction containing the P450 and CPR

-

1 mM NADPH (cofactor)

-

Substrate (e.g., ent-kaurene)

-

-

The reaction is incubated at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Putative biosynthesis pathway of this compound.

Caption: General workflow for in vitro enzyme assays.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [3] |

| Molar Mass | 322.5 g/mol | [3] |

| CAS Number | 67349-43-3 | [1] |

| ¹H-NMR | Data not available in searched literature | |

| ¹³C-NMR | Data not available in searched literature | |

| Infrared (IR) | Data not available in searched literature | |

| Mass Spectrometry (MS) | Data not available in searched literature |

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of this compound from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

-

Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).

-

The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

-

The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.

This diagram illustrates two key potential mechanisms:

-

Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

-

Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [3] |

| Molar Mass | 322.5 g/mol | [3] |

| CAS Number | 67349-43-3 | [1] |

| ¹H-NMR | Data not available in searched literature | |

| ¹³C-NMR | Data not available in searched literature | |

| Infrared (IR) | Data not available in searched literature | |

| Mass Spectrometry (MS) | Data not available in searched literature |

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of this compound from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

-

Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).

-

The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

-

The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.

This diagram illustrates two key potential mechanisms:

-

Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

-

Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [3] |

| Molar Mass | 322.5 g/mol | [3] |

| CAS Number | 67349-43-3 | [1] |

| ¹H-NMR | Data not available in searched literature | |

| ¹³C-NMR | Data not available in searched literature | |

| Infrared (IR) | Data not available in searched literature | |

| Mass Spectrometry (MS) | Data not available in searched literature |

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of this compound from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

-

Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol.

-

The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

-

The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

The bioactive fractions are subjected to repeated column chromatography on silica gel.

-

A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.

This diagram illustrates two key potential mechanisms:

-

Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

-

Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.

Discovery and Origin

This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.

The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]

Experimental Protocols

Isolation of this compound and Related Diterpenoids

The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).

1. Extraction:

-

Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (B129727) (MeOH) (12 L for 90 minutes each).

-

The solvent was removed under vacuum to yield a crude extract (30.0 g).

2. Solvent Partitioning:

-

The crude extract was suspended in water and sequentially partitioned with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.

-

The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.

3. Chromatographic Separation:

-

The 90% MeOH fraction (5.3 g) was subjected to silica (B1680970) gel column chromatography.

-

The column was eluted with a gradient of chloroform (B151607) (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.

-

Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.

Structure Elucidation:

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Circular Dichroism (CD) spectroscopy to determine the absolute configuration.

Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia

The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.

1. Cell Culture:

-

BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

-

Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.

-

The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

-